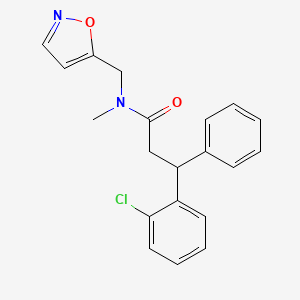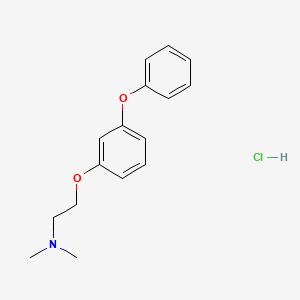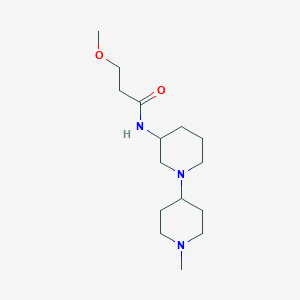![molecular formula C11H11N3O4S B5993210 3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide](/img/structure/B5993210.png)
3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide is an organic compound that features a benzamide core substituted with a sulfonamide group linked to a 5-methyl-3-isoxazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide typically involves the following steps:
Formation of 5-methyl-3-isoxazolylamine: This can be achieved by reacting 5-methylisoxazole with ammonia or an amine under suitable conditions.
Sulfonylation: The 5-methyl-3-isoxazolylamine is then reacted with a sulfonyl chloride to form the corresponding sulfonamide.
Coupling with Benzamide: Finally, the sulfonamide derivative is coupled with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-5-methylisoxazole: This compound shares the isoxazole core but lacks the sulfonamide and benzamide groups.
Sulfanilamide: A simpler sulfonamide compound used as an antibacterial agent.
Benzamide: The core structure without the isoxazole and sulfonamide substitutions.
Uniqueness
3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the isoxazole ring, sulfonamide group, and benzamide core makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Propriétés
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-5-10(13-18-7)14-19(16,17)9-4-2-3-8(6-9)11(12)15/h2-6H,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWFWVZEBOPSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5993150.png)
![3,5-dimethyl-4-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5993154.png)
![ethyl (2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5993155.png)
![2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B5993157.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5993162.png)
![3-(3-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B5993174.png)
![2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B5993181.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-thienyl)propanamide](/img/structure/B5993187.png)
![4-{3-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5993193.png)



![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5993224.png)
